molecular formula C11H10O3 B1610079 Methyl 3-(4-methoxyphenyl)propiolate CAS No. 7515-17-5

Methyl 3-(4-methoxyphenyl)propiolate

Cat. No. B1610079
CAS RN: 7515-17-5
M. Wt: 190.19 g/mol
InChI Key: MIWQTCPRUGGBLM-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemical Derivatization

    • Methyl propiolate, a similar compound, has been used as a thiol derivatizing agent for capillary electrophoresis .
    • The outcomes of using this compound include the successful derivatization of thiols for capillary electrophoresis .
  • Synthesis of Polysubstituted 3-Arylaminoacrylate and Tetrahydropyrimidin-2-One Derivatives

    • Methyl propiolate has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .
    • The outcomes of using this compound include the successful synthesis of these derivatives .

Safety And Hazards

The safety data sheet for “Methyl 3-(4-methoxyphenyl)propiolate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.


Future Directions

While specific future directions for “Methyl 3-(4-methoxyphenyl)propiolate” are not available, related compounds like methyl propiolate have been used in various chemical syntheses2, suggesting potential applications in chemical research and development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

methyl 3-(4-methoxyphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQTCPRUGGBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466482
Record name Methyl 3-(4-methoxyphenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methoxyphenyl)propiolate

CAS RN

7515-17-5
Record name Methyl 3-(4-methoxyphenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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